molecular formula C20H21N3O3S2 B295205 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B295205
M. Wt: 415.5 g/mol
InChI Key: MWPRHZJSNLLUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves its ability to bind to specific enzymes and inhibit their activity. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and viral replication. In vivo studies have shown that it can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments include its potential as a selective inhibitor of certain enzymes, its ability to inhibit cancer cell growth and viral replication, and its anti-inflammatory effects. However, limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

For research on 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide include further studies on its mechanism of action, efficacy in animal models, and potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Additionally, studies on its potential toxicity and safety profile are needed to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-allyl-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in the presence of a base to yield the desired compound.

Scientific Research Applications

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential inhibitor of certain enzymes that are involved in various diseases such as cancer and viral infections. It has also been studied for its potential use as an anti-inflammatory agent.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O3S2/c1-5-8-23-19(25)14-10-13(3)28-18(14)22-20(23)27-11-17(24)21-15-9-12(2)6-7-16(15)26-4/h5-7,9-10H,1,8,11H2,2-4H3,(H,21,24)

InChI Key

MWPRHZJSNLLUAR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C

Origin of Product

United States

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